3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol
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Overview
Description
3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol typically involves multi-step organic reactions. One common approach includes:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the 1,2-Oxazole Ring: This step often involves the reaction of a nitrile oxide with an alkyne.
Coupling with the Phenol Group: The final step involves coupling the synthesized heterocycles with a phenol derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxadiazole and oxazole rings can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group on the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a candidate for use in organic electronics and photonics.
Biology
Biologically, 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with specific enzymes and receptors could make it useful in treating diseases such as cancer or infections.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or mechanical properties. Its stability and reactivity make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol exerts its effects depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-oxazole: Similar structure but lacks the oxane ring.
3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]phenol: Similar but without the oxazole ring.
3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazole: Lacks both the phenol and oxazole rings.
Uniqueness
The uniqueness of 3-[3-[3-(4-Methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in research and industry.
Properties
IUPAC Name |
3-[3-[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-oxazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-22-17(5-7-23-8-6-17)16-18-15(25-20-16)13-10-14(24-19-13)11-3-2-4-12(21)9-11/h2-4,9-10,21H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGSPRQISCUMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C2=NOC(=N2)C3=NOC(=C3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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